Magnesium chloride, monohydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

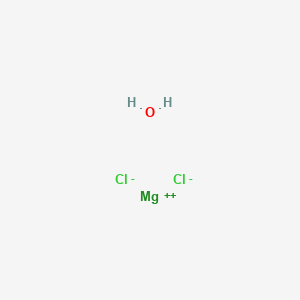

Magnesium chloride, monohydrate is an inorganic compound with the chemical formula MgCl₂·H₂O. It is a white or colorless crystalline solid that is highly soluble in water. This compound is commonly used in various industrial, chemical, and medical applications due to its versatility and effectiveness.

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium chloride, monohydrate can be synthesized through several methods. One common method involves the reaction of magnesium hydroxide with hydrochloric acid: [ \text{Mg(OH)}_2 + 2\text{HCl} \rightarrow \text{MgCl}_2 + 2\text{H}_2\text{O} ]

Another method involves the dehydration of magnesium chloride hexahydrate (MgCl₂·6H₂O) by heating it to remove water molecules: [ \text{MgCl}_2·6\text{H}_2\text{O} \xrightarrow{\text{heat}} \text{MgCl}_2·\text{H}_2\text{O} + 5\text{H}_2\text{O} ]

Industrial Production Methods

Industrially, magnesium chloride is often extracted from brine or seawater. The mineral bischofite (MgCl₂·6H₂O) is also a significant source, obtained through solution mining from ancient seabeds .

Chemical Reactions Analysis

Types of Reactions

Magnesium chloride, monohydrate undergoes various chemical reactions, including:

Oxidation-Reduction Reactions: Magnesium chloride can be reduced to metallic magnesium.

Substitution Reactions: It can react with other compounds to form different magnesium salts.

Common Reagents and Conditions

Hydrochloric Acid: Used in the synthesis of magnesium chloride from magnesium hydroxide.

Heat: Applied to dehydrate magnesium chloride hexahydrate to form this compound.

Major Products

Magnesium Metal: Produced through the reduction of magnesium chloride.

Various Magnesium Salts: Formed through substitution reactions with other compounds.

Scientific Research Applications

Magnesium chloride, monohydrate has a wide range of applications in scientific research:

Biology: Employed in the separation of serum high-density lipoprotein and as an anesthetic for cephalopods.

Medicine: Utilized as a source of magnesium ions, which are essential for many cellular activities.

Industry: Applied in low-temperature deicing of highways, sidewalks, and parking lots.

Mechanism of Action

Magnesium chloride exerts its effects primarily through the release of magnesium ions. These ions are crucial cofactors in numerous enzymatic reactions, including those involved in protein synthesis and carbohydrate metabolism . Magnesium ions also play a role in reducing serum cholesterol and promoting neuromuscular function by acting on sodium/potassium ATPase .

Comparison with Similar Compounds

Magnesium chloride, monohydrate can be compared with other magnesium salts such as:

Magnesium sulfate (MgSO₄): Commonly used as a laxative and in the treatment of eclampsia.

Magnesium oxide (MgO): Used as an antacid and laxative.

Magnesium carbonate (MgCO₃): Employed as an antacid and in the production of magnesium metal.

This compound is unique due to its high solubility in water and its effectiveness as a Lewis acid catalyst in organic synthesis .

Biological Activity

Magnesium chloride monohydrate (MgCl₂·H₂O) is a compound with significant biological activity, particularly in marine biology and biomedical applications. This article explores its effects, mechanisms, and applications based on diverse research findings.

Magnesium chloride monohydrate is a white crystalline solid that is highly soluble in water. It is commonly used in various biological and chemical applications due to its ionic properties and ability to influence physiological processes.

1. Anesthetic Properties

Magnesium chloride has been extensively studied for its anesthetic properties in marine organisms. It has been shown to effectively immobilize various species, including jellyfish and cephalopods, without causing significant mortality.

-

Case Study: Jellyfish Immobilization

A study assessed the effectiveness of magnesium chloride in immobilizing Cassiopea sp. jellyfish. The optimal concentration found was 0.092 M, which led to cessation of bell pulsations and unresponsiveness without immediate mortality. Monitoring included recovery time and survival rates post-exposure . -

Case Study: Cephalopod Anesthesia

Research on octopuses demonstrated that immersion in 3.5% magnesium chloride solution resulted in bradycardia (slowed heart rate) and loss of righting reflex within 20 minutes, indicating effective anesthesia . The cardiac function was significantly affected, suggesting a direct impact of magnesium ions on cardiac physiology.

2. Physiological Effects

Magnesium plays a crucial role in various physiological processes across different species.

-

Heart Function

The cardiac effects of magnesium chloride are notable; it influences heart rate and stroke volume through its interaction with sodium and calcium ions. Studies indicate that exposure to magnesium chloride can impair the Frank-Starling mechanism in cephalopods, which is critical for maintaining cardiac output . -

Cellular Mechanisms

In mammalian models, magnesium chloride has been used to protect against oxidative stress in liver cells and enhance cellular functions in vitro. It is involved in buffering systems that maintain cellular homeostasis .

Table: Summary of Biological Effects of Magnesium Chloride Monohydrate

| Study Focus | Organism | Concentration | Key Findings |

|---|---|---|---|

| Jellyfish Immobilization | Cassiopea sp. | 0.092 M | Effective immobilization without mortality |

| Cephalopod Anesthesia | Octopus vulgaris | 3.5% | Induced bradycardia; loss of righting reflex |

| Cardiac Function | Cephalopods | Various | Impaired cardiac response; significant physiological effects |

| Oxidative Stress Protection | Mammalian Cells | Various | Protects liver cells from oxidative damage |

Applications in Research

Magnesium chloride monohydrate is utilized in various research applications:

- Cell Culture : It serves as a supplement in culture media for maintaining osmotic balance and cellular integrity.

- Electrophysiological Studies : Used to prepare serum-free media for brain slice cultures, enhancing the study of neuronal activity .

- Anesthetic Protocols : Its use as an anesthetic agent in marine biology facilitates the study of live specimens without causing distress or death.

Properties

CAS No. |

22756-14-5 |

|---|---|

Molecular Formula |

Cl2H2MgO |

Molecular Weight |

113.22 g/mol |

IUPAC Name |

magnesium;dichloride;hydrate |

InChI |

InChI=1S/2ClH.Mg.H2O/h2*1H;;1H2/q;;+2;/p-2 |

InChI Key |

MJMDTFNVECGTEM-UHFFFAOYSA-L |

SMILES |

O.[Mg+2].[Cl-].[Cl-] |

Canonical SMILES |

O.[Mg+2].[Cl-].[Cl-] |

Related CAS |

7791-18-6 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.